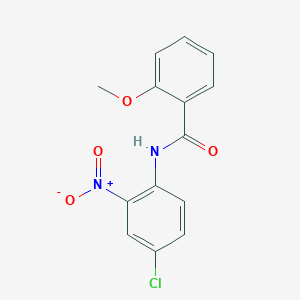![molecular formula C19H13BrClNO B5204670 6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5204670.png)
6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as BCQ, is a chemical compound that belongs to the family of quinolines. It has been synthesized and extensively studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of 6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been found to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in laboratory experiments is its high potency and selectivity towards cancer cells. However, its low solubility and stability in aqueous solutions can pose a challenge in experimental design and interpretation.
Future Directions
Future research on 6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can focus on its potential use in combination with other anti-cancer drugs, as well as its effects on various cancer types and stages. Additionally, further studies can investigate the potential use of 6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in other disease models, such as inflammatory diseases and microbial infections.
In conclusion, 6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a promising chemical compound that has been extensively studied for its potential use in various scientific research applications. Its unique biological activities and mechanism of action make it a valuable tool in cancer research and other disease models. Future research can further explore its potential in combination with other drugs and in other disease models.
Synthesis Methods
The synthesis of 6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves the reaction of 4-chloroaniline with 2-bromoacetophenone in the presence of a base, followed by cyclization with ortho-phenylenediamine. The resulting product is purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been found to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has been extensively studied for its potential use in cancer treatment, as it has been shown to induce apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
6-bromo-4-(4-chlorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClNO/c20-17-9-16-15(11-5-7-12(21)8-6-11)10-18(23)22-19(16)14-4-2-1-3-13(14)17/h1-9,15H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESOEHWJIGWKHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C(=C2)Br)NC1=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-(4-chlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(1,3-benzodioxol-5-yl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl propylcarbamate](/img/structure/B5204596.png)

![2-({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204612.png)
![2-naphthyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B5204619.png)
![3-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5204631.png)
![4-{[(4-methylphenyl)thio]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5204641.png)

![1-[(benzylthio)methyl]-4-nitrobenzene](/img/structure/B5204654.png)
![N~1~-(sec-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5204656.png)
![N',N''-[oxybis(4,1-phenylenecarbonyl)]diisonicotinohydrazide](/img/structure/B5204665.png)
![1-{[(2-cyanoethyl)amino]carbonyl}-3-hydroxy-2,2-dimethylpropyl methanesulfonate](/img/structure/B5204674.png)
methyl]amine](/img/structure/B5204676.png)
![5-chloro-2-{[4-(diethylamino)-2-hydroxybenzylidene]amino}phenol](/img/structure/B5204682.png)